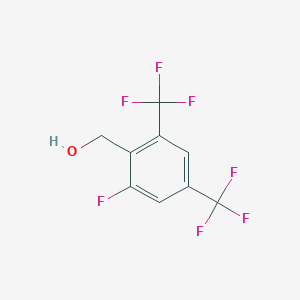

2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol

描述

2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol (CAS: 1017778-42-5, molecular formula: C₉H₅F₇O) is a fluorinated benzyl alcohol derivative characterized by a unique substitution pattern: a fluorine atom at position 2 and two trifluoromethyl (-CF₃) groups at positions 4 and 6 on the benzene ring . This structure confers high electron-withdrawing properties, enhancing its acidity compared to non-fluorinated benzyl alcohols. The compound is primarily utilized as a specialty intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorinated moieties improve metabolic stability and bioavailability. Its derivatives, such as 2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide (CAS: 1017778-46-9), are also critical for nucleophilic substitution reactions .

属性

IUPAC Name |

[2-fluoro-4,6-bis(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F7O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-2,17H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADSZPQGCXBOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)CO)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401236072 | |

| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-42-5 | |

| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol typically involves the introduction of fluorine atoms and trifluoromethyl groups onto a benzyl alcohol framework. One common method involves the reaction of a suitable benzyl alcohol precursor with fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

化学反应分析

Types of Reactions

2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into different alcohol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

Oxidation: Corresponding aldehydes or carboxylic acids

Reduction: Various alcohol derivatives

Substitution: Compounds where fluorine atoms are replaced by nucleophiles

科学研究应用

Chemistry

2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol serves as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, allows it to be transformed into other useful compounds. For example:

- Oxidation can yield 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid.

- Reduction can produce different alcohol derivatives.

- Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.

Biology

The compound is being investigated for its interactions with enzymes and proteins, which may provide insights into enzyme mechanisms and protein modifications. Its structural similarity to biologically active compounds suggests potential applications in medicinal chemistry, particularly in drug design aimed at enhancing metabolic stability and bioavailability.

Medicine

Research into the pharmacological properties of this compound indicates its potential use in drug development. The compound's fluorinated nature may improve the efficacy of drugs by increasing their stability and solubility in biological systems. This makes it a candidate for further studies in therapeutic applications.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals that exhibit unique properties due to their fluorinated structures. These compounds are essential in developing advanced materials such as polymers and coatings that require enhanced durability and resistance to harsh environments .

作用机制

The mechanism of action of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets through its fluorine atoms and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of enzymatic activity or alteration of receptor signaling pathways .

相似化合物的比较

Table 1: Structural Comparison of Fluorinated Benzyl Alcohols

| Compound Name | Substituents (Positions) | Molecular Formula | CAS Number | Key Applications |

|---|---|---|---|---|

| 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol | -F (2), -CF₃ (4,6) | C₉H₅F₇O | 1017778-42-5 | Pharmaceutical intermediates |

| 2-Chloro-5-(trifluoromethyl)benzyl alcohol | -Cl (2), -CF₃ (5) | C₈H₆ClF₃O | 64372-62-9 | Organic synthesis reagent |

| 4-(Trifluoromethyl)benzyl alcohol (4-TBA) | -CF₃ (4) | C₈H₇F₃O | 349-95-1 | Catalyst, biochemical studies |

| 2-Fluoro-4,6-bis(trifluoromethyl)benzamide | -F (2), -CF₃ (4,6), -CONH₂ | C₉H₅F₇NO | 731773-09-4 | Discontinued (specialty amide) |

Key Observations:

Substituent Effects: The target compound’s dual -CF₃ groups at positions 4 and 6 create steric hindrance and strong electron-withdrawing effects, increasing acidity (pKa ~8–9 estimated) compared to 4-TBA (pKa ~10–11) .

Reactivity in Oxidation Reactions: In photocatalytic oxidation studies, 4-TBA undergoes partial over-oxidation to benzoic acid, which inhibits reaction efficiency .

Physical and Chemical Properties

Table 2: Comparative Properties

| Property | This compound | 4-TBA | 2-Chloro-5-(trifluoromethyl)benzyl alcohol |

|---|---|---|---|

| Molecular Weight (g/mol) | 262.1 | 180.1 | 210.6 |

| Lipophilicity (LogP estimated) | 3.5–4.0 | 2.0–2.5 | 2.8–3.3 |

| Solubility | Low in water, high in DCM/THF | Moderate in polar solvents | Low in water, moderate in acetone |

生物活性

2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties. The presence of multiple trifluoromethyl groups enhances its lipophilicity, which may influence its biological activity and interactions with various molecular targets. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and comparative analysis with similar compounds.

The chemical formula for this compound is . Its structure features two trifluoromethyl groups attached to a benzyl alcohol moiety, contributing to its unique reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against resistant strains of Staphylococcus aureus (MRSA and VRSA). For instance, derivatives of trifluoromethyl-substituted compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.031–0.062 µg/mL against these pathogens, indicating significant potential as antibacterial agents .

Table 1: Antimicrobial Activity Against MRSA

| Compound Name | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 0.031–0.062 | High |

| Control (Methicillin) | >64 | Low |

| Control (Vancomycin) | >64 | Low |

The mechanism of action for this compound involves its interaction with specific molecular targets through its fluorine and trifluoromethyl groups. These interactions can modulate enzyme activity and receptor binding, which are critical for drug development. The compound's ability to influence biochemical pathways suggests its utility in therapeutic applications.

Study on Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of various fluorinated compounds against MRSA strains. The results indicated that this compound showed superior activity compared to traditional antibiotics like methicillin and vancomycin. Notably, it demonstrated a strong ability to disrupt pre-formed S. aureus biofilms, which is a crucial factor in treating chronic infections .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was performed.

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile | Similar fluorinated structure | Moderate antimicrobial activity |

| 4-(Trifluoromethyl)phenylacetonitrile | Lacks fluorine substitution | Lower efficacy against MRSA |

| 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine | Contains bipyridine structure | Enhanced kinase inhibition |

This table highlights the unique substitution pattern in this compound that enhances its utility in specialized applications within medicinal chemistry.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-fluoro-4,6-bis(trifluoromethyl)benzyl alcohol, and how can its purity be validated?

- Synthesis : A plausible route involves fluorination and trifluoromethylation of benzyl alcohol precursors. For example, fluorinated intermediates can be synthesized via nucleophilic aromatic substitution (SNAr) using fluorinating agents (e.g., KF or CsF) under anhydrous conditions. Trifluoromethyl groups may be introduced via Ullmann-type coupling or radical trifluoromethylation .

- Purity Validation : Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and detect impurities. Elemental analysis (EA) and high-performance liquid chromatography (HPLC) (>95% purity threshold) are critical for quantifying purity .

Q. How can researchers optimize reaction conditions for introducing fluorine and trifluoromethyl groups into benzyl alcohol derivatives?

- Fluorination : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or DMSO) to enhance SNAr efficiency. Catalysts like copper(I) iodide can improve yields in trifluoromethylation reactions .

- Trifluoromethylation : Use Langlois’ reagent (NaSO2CF3) or Togni’s reagent under radical initiation (e.g., AIBN) to achieve regioselective CF3 incorporation .

Q. What are the solubility and stability profiles of this compound in common solvents, and how should it be stored?

- Solubility : Soluble in polar aprotic solvents (e.g., DCM, THF) but poorly soluble in water. Pre-screen solvents using UV-Vis spectroscopy or dynamic light scattering (DLS) for compatibility .

- Stability : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Avoid exposure to acids, bases, or moisture, as the hydroxyl group is susceptible to nucleophilic attack .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine and trifluoromethyl substituents influence the reactivity of this compound in cross-coupling reactions?

- Steric Effects : The 4,6-bis(trifluoromethyl) groups create significant steric hindrance, reducing accessibility to the aromatic ring for electrophilic substitution. This necessitates bulky ligands (e.g., XPhos) in palladium-catalyzed reactions .

- Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, directing reactions to meta/para positions. Trifluoromethyl groups further enhance this effect, requiring harsher conditions (e.g., elevated temperatures) for functionalization .

Q. What analytical techniques are most effective for resolving contradictions in spectral data (e.g., unexpected NMR shifts or GC-MS fragmentation patterns)?

- NMR : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals caused by fluorine’s strong deshielding effects. Compare experimental NMR shifts with computed values (DFT) for validation .

- GC-MS/MS : Employ tandem MS to differentiate between isobaric fragments and trace byproducts. Isotopic labeling (e.g., ) can clarify fragmentation pathways .

Q. How can researchers design experiments to evaluate the compound’s potential as a chiral ligand or building block for fluorinated pharmaceuticals?

- Chirality Assessment : Synthesize enantiomers via asymmetric catalysis (e.g., Jacobsen’s salen complexes) and analyze using chiral HPLC or circular dichroism (CD) .

- Pharmaceutical Screening : Test derivatized analogs in kinetic studies (e.g., phosphonoformate prodrug activation) or receptor-binding assays. Monitor fluorine’s impact on bioavailability via logP measurements .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。